
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
- Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the specified compound, have been synthesized and evaluated for cytotoxic activity against several human cancer cell lines. These studies suggest that specific substitutions on the phenylthiazole structure, such as a methoxy group, could enhance anticancer activity, indicating the potential for developing targeted cancer therapies (Aliabadi et al., 2010).
Electrochromic Materials
- A series of aromatic polyamides with pendent triphenylamine (TPA) units, including derivatives with methoxy substitutions similar to the queried compound, have been developed for use in electrochromic devices. These polymers exhibit multi-stage oxidative coloring, high thermal stability, and excellent electrochromic properties, making them suitable for advanced material applications (Chang & Liou, 2008).
Antimicrobial and Docking Studies
- Thiophene-2-carboxamides with specific substituents have been synthesized and evaluated for antimicrobial activity. Additionally, molecular docking studies of these compounds suggest interactions with bacterial enzymes, hinting at their potential as templates for designing new antimicrobial agents (Talupur et al., 2021).
Analgesic and Anti-inflammatory Agents
- Novel compounds synthesized from the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with amino derivatives showed significant analgesic and anti-inflammatory activities. These studies highlight the potential for developing new therapeutic agents based on the structural motifs of thiophene carboxamides (Abu‐Hashem et al., 2020).
Anticonvulsant Applications
- Compounds structurally related to "2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide" have been evaluated for anticonvulsant activities, demonstrating the potential for new therapeutic agents in epilepsy treatment. The research on the crystal structure and stereochemistry of these compounds provides insights into their mode of action and design principles for anticonvulsant drugs (Camerman et al., 2005).
Mécanisme D'action
Target of Action
The primary target of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .
Mode of Action
The compound interacts with its targets by activating the O-GlcNAcylation pathway and maintaining energy homeostasis . This activation leads to an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Biochemical Pathways
The affected biochemical pathway is the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . The downstream effects of this pathway include the regulation of energy metabolism, which is crucial for neuronal survival .
Pharmacokinetics
It has been reported that the compound can pass through the blood-brain barrier . This suggests that the compound may have good bioavailability in the central nervous system.
Result of Action
The activation of the O-GlcNAcylation pathway and maintenance of energy homeostasis by the compound results in neuroprotection . In vitro analyses have shown that the compound exerts neuroprotective effects in hippocampal neurons against moderate OGD injury . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .
Action Environment
The action of the compound is influenced by the environment in which it is present. For instance, under conditions of oxygen glucose deprivation (OGD), the compound has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen and glucose levels in the environment.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is yet to be fully understood.
Cellular Effects
In cellular models, 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide has shown potential neuroprotective effects . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide involves the regulation of energy homeostasis and O-GlcNAcylation . It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide at different dosages in animal models have not been extensively studied
Propriétés
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-15-9-7-13(8-10-15)11-18(23)22-20-16(19(21)24)12-17(26-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGZIYLASPIPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
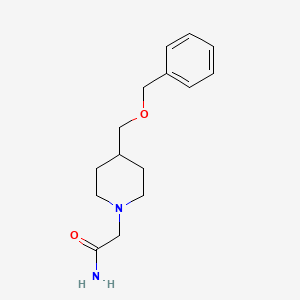

![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
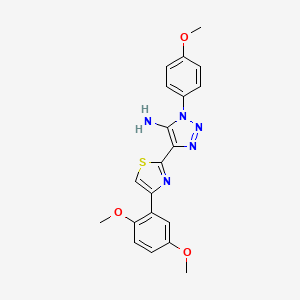
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)
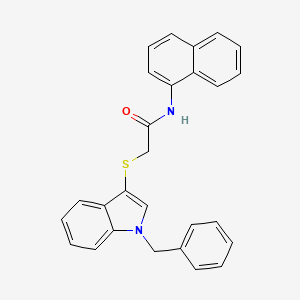

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
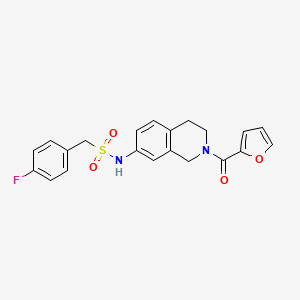
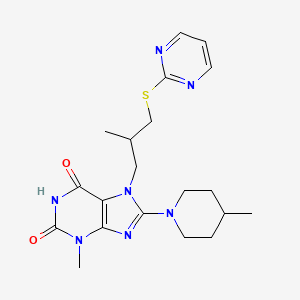
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)
![6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2779170.png)
